Descyano nirmatrelvir acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Descyano nirmatrelvir acetamide is a derivative of nirmatrelvir, an antiviral compound developed to inhibit the main protease of the SARS-CoV-2 virus. This compound is part of the broader class of protease inhibitors, which are crucial in the treatment of viral infections by preventing the replication of viruses within host cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of descyno nirmatrelvir acetamide involves multiple steps, starting from the basic building blocks of the compound. The primary synthetic route includes the cyanoacetylation of amines, followed by subsequent modifications to introduce the acetamide group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
In an industrial setting, the production of descyno nirmatrelvir acetamide is scaled up using flow chemistry strategies and multicomponent reactions. These methods enhance the yield and purity of the final product while minimizing waste and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Descyano nirmatrelvir acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and reaction times to optimize the yield and selectivity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of descyno nirmatrelvir acetamide, which can be further modified to enhance their antiviral activity or to explore new therapeutic applications .
Scientific Research Applications
Descyano nirmatrelvir acetamide has a wide range of scientific research applications, including:
Mechanism of Action
Descyano nirmatrelvir acetamide exerts its effects by inhibiting the main protease of the SARS-CoV-2 virus, known as the 3C-like protease. This enzyme is responsible for cleaving polyproteins into functional viral proteins, which are essential for viral replication. By binding to the active site of the protease, descyno nirmatrelvir acetamide prevents the cleavage of polyproteins, thereby inhibiting viral replication and reducing the viral load in infected individuals .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: The parent compound of descyno nirmatrelvir acetamide, used in combination with ritonavir to treat COVID-19.
Ritonavir: A protease inhibitor used to enhance the pharmacokinetics of other antiviral drugs.
Molnupiravir: Another antiviral compound used to treat COVID-19, which acts by inducing lethal mutagenesis in the viral RNA.
Uniqueness
Descyano nirmatrelvir acetamide is unique in its structural modifications, which enhance its binding affinity to the viral protease and improve its pharmacokinetic properties. These modifications make it a promising candidate for further development as an antiviral therapy .
Properties
CAS No. |
2755812-81-6 |
---|---|
Molecular Formula |
C23H34F3N5O5 |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
(1R,2S,5S)-N-[(2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C23H34F3N5O5/c1-21(2,3)15(30-20(36)23(24,25)26)19(35)31-9-11-13(22(11,4)5)14(31)18(34)29-12(16(27)32)8-10-6-7-28-17(10)33/h10-15H,6-9H2,1-5H3,(H2,27,32)(H,28,33)(H,29,34)(H,30,36)/t10-,11-,12-,13-,14-,15+/m0/s1 |
InChI Key |
OOGWLUVPYYAXCE-WCBJTDJXSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)N)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.